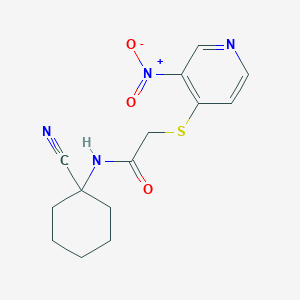
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H27FN4O4 and its molecular weight is 478.524. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
The compound’s structure suggests it may act as an effective anticancer agent. Research has shown that derivatives containing the tetrahydroquinoline (THQ) moiety exhibit potent anticancer activity . Further investigations are warranted to explore its mechanism of action and potential for targeted cancer therapy.
Neuroprotective Applications
Compounds related to THQs have shown promise in neuroprotection. Given the role of neuroinflammation in brain disorders, exploring this compound’s impact on microglial activation and neuroinflammatory pathways could be valuable.
properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O4/c1-15-7-9-31(10-8-15)22-13-21-18(12-20(22)27)24(32)19(14-30(21)2)26-28-25(29-35-26)17-6-5-16(33-3)11-23(17)34-4/h5-6,11-15H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHIMNCCIYESTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)




![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)
![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride](/img/structure/B2728286.png)
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
